![molecular formula C19H17N5O3S2 B2665963 3-(1-(苯并[c][1,2,5]噻二唑-4-基磺酰基)哌啶-3-基)喹唑啉-4(3H)-酮 CAS No. 2034535-03-8](/img/structure/B2665963.png)
3-(1-(苯并[c][1,2,5]噻二唑-4-基磺酰基)哌啶-3-基)喹唑啉-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a thiadiazole-based molecule. It has been used in the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets . The F-CTF-3 nanosheet, which incorporates this compound, exhibits high stability, high porosity, and high fluorescence performance .
Synthesis Analysis
The compound has been synthesized by introducing an electron-deficient monomer 4,4′-(benzo[c][1,2,5]thiadiazol-4,7-diyl)dibenzaldehyde (BTDD) with an aggregation-caused quenching behavior into a 2D framework .Molecular Structure Analysis
The compound is part of a donor–acceptor–donor (D–A–D) structure . It has been used in the design of a benzothiadiazole end-capped small molecule .Chemical Reactions Analysis
The compound has been used in the construction of F-CTF nanosheets, which have shown high sensitivity and selectivity for primary aromatic amine (PAA) detection by fluorescence quenching .Physical And Chemical Properties Analysis
The F-CTF-3 nanosheet, which incorporates this compound, exhibits high stability, high porosity, and high fluorescence performance . It also shows a much higher fluorescence quantum yield due to the BTDD fragment being well dispersed in the 2D framework .科学研究应用
抗癌活性
喹唑啉酮衍生物已被发现具有抗癌特性。Joseph 等人(2010 年)的一项研究合成了新型噻二唑取代的喹唑啉-4-(3H)-酮,并测试了它们对 HeLa 细胞和小鼠艾利希腹水癌的体外和体内抗癌活性,在某些情况下显示出与顺铂相当的疗效 Joseph 等人,2010 年。
抗菌活性
具有喹唑啉酮骨架的化合物已证明具有有效的抗菌活性。Kavitha 等人(2010 年)报道了新型 3-取代氨基 2-巯基喹唑啉酮的合成和体外抗菌活性,显示出对各种细菌和真菌菌株的显着疗效 Kavitha 等人,2010 年。
抗菌活性
Foroumadi 等人(2005 年)合成了一系列哌嗪基喹诺酮的 N-(5-苄基硫代-1,3,4-噻二唑-2-基)和 N-(5-苄基磺酰基-1,3,4-噻二唑-2-基)衍生物,评估了它们对革兰氏阳性和革兰氏阴性微生物的抗菌活性。一些衍生物表现出高活性,与诺氟沙星和环丙沙星等参考药物相当或更有效 Foroumadi 等人,2005 年。
杀虫功效
El-Shahawi 等人(2016 年)的一项研究探讨了新型双喹唑啉-4(3H)-酮衍生物的杀虫功效,展示了它们在害虫控制应用中的潜力 El-Shahawi 等人,2016 年。
胆囊收缩素-2 受体拮抗剂
Allison 等人(2006 年)的研究发现并优化了邻氨基苯甲酸磺酰胺作为新型的选择性胆囊收缩素-2 受体拮抗剂,表明在治疗相关疾病方面具有潜在应用 Allison 等人,2006 年。
作用机制
属性
IUPAC Name |
3-[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-3-yl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S2/c25-19-14-6-1-2-7-15(14)20-12-24(19)13-5-4-10-23(11-13)29(26,27)17-9-3-8-16-18(17)22-28-21-16/h1-3,6-9,12-13H,4-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTXUSFWMPXDQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=NSN=C32)N4C=NC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。